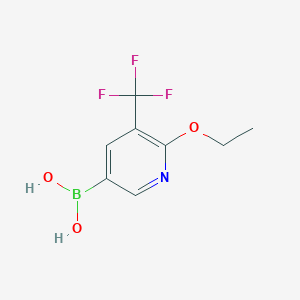

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3NO3/c1-2-16-7-6(8(10,11)12)3-5(4-13-7)9(14)15/h3-4,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQUWRKGOGCLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737210 | |

| Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849934-85-6 | |

| Record name | B-[6-Ethoxy-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849934-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in contemporary drug discovery and development. Its strategic importance lies in its utility as a key intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for targeted cancer therapies. The boronic acid functional group facilitates versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of biaryl structures prevalent in many biologically active molecules.

The unique substitution pattern of this pyridine derivative, featuring both an ethoxy and a trifluoromethyl group, is deliberately designed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, a well-established bioisostere for a methyl group, can significantly improve metabolic stability, binding affinity, and cell membrane permeability. The ethoxy group further modulates lipophilicity and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the synthesis and characterization of this valuable reagent, offering field-proven insights for its effective utilization in research and development.

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine. This intermediate is then converted to the final boronic acid via a lithiation-borylation sequence.

Synthesis of the Precursor: 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine

Conceptual Reaction Scheme:

Conversion to this compound via Lithiation-Borylation

The transformation of the bromo-precursor to the desired boronic acid is achieved through a lithiation-borylation reaction. This powerful organometallic transformation involves a halogen-metal exchange followed by quenching with a borate ester.

The process begins with the deprotonation of the pyridine ring at a low temperature using a strong organolithium base, such as n-butyllithium, to generate a highly reactive lithiated intermediate. This intermediate is then reacted with a trialkyl borate, typically triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

Visualizing the Synthetic Workflow:

Caption: Synthetic pathway from 2-ethoxy-3-(trifluoromethyl)pyridine.

In-Depth Characterization: Confirming Identity and Purity

Thorough characterization of this compound is paramount to ensure its suitability for subsequent applications. A combination of spectroscopic and analytical techniques is employed to confirm the structure and assess the purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉BF₃NO₃ |

| Molecular Weight | 234.97 g/mol |

| CAS Number | 849934-85-6 |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under an inert, dry atmosphere |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Expected signals would include a triplet and a quartet for the ethoxy group, and distinct aromatic signals for the pyridine ring protons. The B(OH)₂ protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the molecule. Key signals would include those for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbons of the pyridine ring, and the ethoxy group carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the CF₃ group.

-

¹¹B NMR: The boron NMR spectrum will confirm the presence of the boronic acid functionality, typically appearing as a broad singlet.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocols

Synthesis of 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine (Adapted Protocol)

Materials:

-

2-ethoxy-3-(trifluoromethyl)pyridine

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Trifluoroacetic acid (TFA)

-

Tert-butyl methyl ether (TBME)

-

Sodium bicarbonate (NaHCO₃)

-

Heptane

-

Ethyl acetate (EtOAc)

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-ethoxy-3-(trifluoromethyl)pyridine in trifluoroacetic acid, add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione portion-wise at room temperature under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Remove the trifluoroacetic acid under reduced pressure.

-

Suspend the residue in tert-butyl methyl ether and filter to remove any solids.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine.

Synthesis of this compound

Materials:

-

5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or by forming the pinacol boronate ester followed by hydrolysis.

Visualizing the Experimental Workflow:

Caption: Step-by-step experimental workflow for synthesis.

The Power of Suzuki-Miyaura Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or vinyl halide (or triflate).

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Visualizing the Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a gateway to a wide range of complex molecules with potentially enhanced therapeutic properties. A thorough understanding of its synthesis and characterization is essential for its effective application in drug discovery programs. The methodologies outlined in this guide provide a solid foundation for researchers to produce and utilize this valuable compound with confidence.

References

-

This compound - MySkinRecipes. (URL: [Link])

- Lithiation- Boryl

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

6-ethoxy-5-(trifluoroMethyl)pyridin-3-ylboronic acid [CAS: 849934-85-6] - Ivy Fine Chemicals. (URL: [Link])

-

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (C007B-512145) - Cenmed Enterprises. (URL: [Link])

-

Synthesis of Secondary Trifluoromethyl Boronic Esters through Visible Light Induced Decarboxylative Alkylation Reactions | Request PDF - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])

-

6-Ethoxy-5-(trifluoromethyl)-3-pyridinyl boronic acid(849934-85-6 ) - Chemcd. (URL: [Link])

-

[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid - Lead Sciences. (URL: [Link])

-

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid. (URL: [Link])

Physicochemical properties of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Authored by a Senior Application Scientist

Foreword: Unveiling a Key Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. This compound has emerged as a pivotal building block, particularly in the synthesis of kinase inhibitors for targeted cancer therapies.[1][2] Its unique structural features—a pyridine core, an electron-withdrawing trifluoromethyl group, and an ethoxy moiety—impart desirable properties to parent molecules, including enhanced metabolic stability and binding affinity.[1] The boronic acid functional group is of particular significance, enabling facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3]

This guide provides a comprehensive overview of the physicochemical properties of this compound and details the rigorous analytical methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in synthesis and drug development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₉BF₃NO₃ | [1] |

| Molecular Weight | 234.97 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | Based on typical appearance of arylboronic acids. |

| Melting Point | Data not available | Requires experimental determination via DSC or melting point apparatus. |

| Boiling Point | Data not available | Likely to decompose upon heating. TGA can provide decomposition temperature. |

| Solubility | Poorly soluble in water.[4][5] Soluble in organic solvents such as methanol, DMSO, and THF. | Arylboronic acids generally exhibit poor aqueous solubility.[4] |

| pKa | Data not available | The pKa is a critical parameter for understanding the reactivity of boronic acids.[4] The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring are expected to lower the pKa compared to phenylboronic acid.[6] |

| Storage | 2-8°C, dry, inert atmosphere | [1][7] |

Advanced Analytical Characterization

The precise characterization of this compound is crucial for its effective use. The following sections detail the essential analytical techniques and provide robust protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for confirming the structure and purity of boronic acids. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly relevant. ¹¹B NMR, in particular, is a powerful technique for studying the electronic environment of the boron atom and can be used to distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester or borate species.[6][8][9]

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids.[10]

-

Transfer the solution to a quartz NMR tube. The use of quartz tubes is recommended to avoid the broad boron signal that can arise from borosilicate glass tubes.[6][8]

-

-

Instrumental Parameters (on a 400 MHz spectrometer):

-

Nucleus: ¹¹B

-

Frequency: ~128 MHz

-

Pulse Program: A simple pulse-acquire sequence is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 1024 to 4096 scans may be necessary to achieve an adequate signal-to-noise ratio, as ¹¹B is a quadrupolar nucleus.[6][8]

-

Referencing: Use an external reference of BF₃·OEt₂ (0 ppm).

-

-

Data Analysis:

-

The ¹¹B NMR spectrum of a boronic acid typically shows a broad signal.

-

The chemical shift provides information about the coordination state of the boron atom. For trigonal (sp²) boronic acids, the chemical shift is typically in the range of 27-33 ppm. For tetrahedral (sp³) boronate species, the signal shifts upfield to around 3-9 ppm.[9]

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. Protic solvents can exchange with the hydroxyl groups of the boronic acid, potentially leading to the formation of boronate esters. Aprotic solvents like DMSO-d₆ can help to preserve the native state of the boronic acid.

-

Quartz NMR Tubes: As mentioned, standard borosilicate glass NMR tubes contain boron, which can lead to a large, broad background signal that can obscure the signal from the analyte.[6][8]

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of boronic acids.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[11]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is a good starting point (e.g., Acquity BEH C18).[12]

-

Mobile Phase A: 10 mM Ammonium acetate in water.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (optimize for the compound).

-

-

Data Analysis:

-

In positive ion mode, look for the [M+H]⁺ ion.

-

In negative ion mode, look for the [M-H]⁻ ion.

-

The presence of two stable boron isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of boron in the molecule.[13][14]

-

Causality Behind Experimental Choices:

-

LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the target compound from impurities before detection, providing a more accurate assessment of purity.[3]

-

Mobile Phase: The use of a volatile buffer like ammonium acetate is crucial for compatibility with mass spectrometry.[12]

Experimental Workflow: LC-MS Analysis ```dot

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

An In-depth Technical Guide to (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 849934-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, registered under CAS number 849934-85-6, is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring an ethoxy group and a trifluoromethyl moiety on a pyridine ring, coupled with the reactive boronic acid functional group, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known properties, and analytical methodologies pertinent to this compound, offering a critical resource for researchers engaged in its use.

The primary utility of this compound lies in its application as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for targeted cancer therapies.[1][2] The boronic acid functional group facilitates Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, enabling the efficient construction of biaryl structures commonly found in bioactive molecules.[1] Furthermore, the presence of the trifluoromethyl and ethoxy groups can enhance the metabolic stability and binding affinity of drug candidates, contributing to improved pharmacokinetic and pharmacodynamic profiles.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 849934-85-6 | [1] |

| Molecular Formula | C₈H₉BF₃NO₃ | [1] |

| Molecular Weight | 234.97 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1][3] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally for each batch.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the quartet for the methylene protons of the ethoxy group, and the triplet for the methyl protons of the ethoxy group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the ethoxy group, and the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

¹¹B NMR: The boron NMR spectrum is expected to show a single peak characteristic of a boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

O-H stretching of the boronic acid group (broad band).

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C and C=N stretching of the pyridine ring.

-

C-O stretching of the ethoxy group.

-

B-O stretching of the boronic acid.

-

C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]+) would be expected. Fragmentation may involve the loss of the ethoxy group, the trifluoromethyl group, or the boronic acid moiety.

Experimental Protocols

The following are generalized protocols for common analytical techniques that can be adapted for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the compound.

Methodology

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Caption: General workflow for HPLC purity analysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura reaction using this compound.

Methodology

-

Reactants:

-

This compound (1.0 eq).

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 eq).

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Base (e.g., K₂CO₃, 2.0 eq).

-

Solvent (e.g., 1,4-dioxane/water mixture).

-

-

Procedure:

-

Combine the boronic acid, aryl halide, and base in a reaction vessel.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Caption: Key steps in a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a summary of its key properties and general protocols for its analysis and application. Researchers and drug development professionals are encouraged to perform their own detailed analyses to ensure the quality and suitability of this compound for their specific research needs.

References

-

This compound - MySkinRecipes. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged from being niche chemical curiosities to indispensable tools in modern drug discovery and development.[1][2][3] Their unique electronic properties, stability, low toxicity, and versatile reactivity make them ideal for a wide range of applications.[2] The boron atom's ability to form stable covalent bonds and engage in reversible interactions with biological nucleophiles has been a key driver of their success.[1] This has led to the development of several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[1][2]

The compound at the heart of this guide, (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, is a prime example of a highly functionalized building block designed for modern medicinal chemistry. It is a key intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapies.[4][5] The trifluoromethyl and ethoxy groups on the pyridine ring are strategically placed to modulate lipophilicity, metabolic stability, and binding affinity of the final drug candidates.[5] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]

This guide provides a comprehensive overview of the methodologies and considerations for the detailed physicochemical characterization of this compound, with a particular focus on its solid-state structure. While a published single-crystal X-ray diffraction structure for this specific compound is not currently available in the public domain, this document will serve as a detailed roadmap for researchers to obtain and interpret such data.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 849934-85-6 | [6][7] |

| Molecular Formula | C₈H₉BF₃NO₃ | [5] |

| Molecular Weight | 234.97 g/mol | [5] |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Storage Conditions | 2-8°C, dry | [5] |

Synthesis and Spectroscopic Characterization

The synthesis of substituted pyridinylboronic acids often involves multi-step reaction sequences. While specific literature detailing the synthesis of this compound is not prevalent, a general synthetic approach can be postulated based on known organic chemistry transformations. A plausible synthetic route is outlined below.

Postulated Synthetic Workflow

Caption: A generalized synthetic workflow for the preparation of pyridinylboronic acids.

Spectroscopic Characterization Protocol

A crucial aspect of confirming the identity and purity of the synthesized this compound is thorough spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons on the pyridine ring and the ethoxy group.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence of the trifluoromethyl group.

-

¹¹B NMR: To characterize the boron center.

2. Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

3. Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the B-O and O-H bonds of the boronic acid and the C-F bonds of the trifluoromethyl group.

Elucidation of the Crystal Structure: A Methodological Guide

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following sections provide a detailed protocol for determining the crystal structure of this compound.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

1. Crystal Growth:

-

Objective: To obtain single crystals of sufficient size and quality for diffraction.

-

Methodology:

-

Dissolve a small amount of this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water).

-

Employ a slow evaporation technique by leaving the solution in a loosely capped vial at room temperature.

-

Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with an anti-solvent.

-

2. Data Collection:

-

Objective: To measure the intensities of the X-ray diffraction pattern.

-

Methodology:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal on the X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).

-

3. Structure Solution and Refinement:

-

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

-

Methodology:

-

Use specialized software (e.g., SHELXS, Olex2) to solve the phase problem and obtain an initial structural model.

-

Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Locate and refine hydrogen atoms.

-

Expected Structural Features and Intermolecular Interactions

Based on the known chemistry of boronic acids, it is highly probable that the crystal structure of this compound will exhibit extensive hydrogen bonding. The boronic acid moieties are likely to form dimeric structures through hydrogen bonds between the hydroxyl groups. Further intermolecular interactions, such as π-π stacking of the pyridine rings, may also be present, influencing the overall crystal packing.

The Role in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[8] The pyridine core of this molecule is a common scaffold in many kinase inhibitors. The ethoxy and trifluoromethyl groups can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[5]

Application in Suzuki-Miyaura Cross-Coupling

The boronic acid functional group is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond with an aryl or vinyl halide. This reaction is a powerful tool for constructing the biaryl structures that are prevalent in many kinase inhibitors.[4][5][8]

Caption: The role of the title compound in Suzuki-Miyaura cross-coupling reactions.

Conclusion

This compound is a sophisticated and highly valuable building block in modern medicinal chemistry. While its specific crystal structure remains to be publicly reported, this guide has provided a comprehensive framework for its synthesis, characterization, and structural elucidation. The methodologies detailed herein are grounded in established scientific principles and are intended to empower researchers in their efforts to develop novel therapeutics. The strategic design of this molecule, combining a reactive boronic acid handle with a functionalized pyridine core, underscores the intricate and rational approach of contemporary drug discovery.

References

- This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZMan_QnNASN5ZdgwXHXIrmGV7FK38Qc9BPezYH1MtAJh_DsZTM7kT4m7vA-MiTeA6fLhhwKjQUFYSB-_LtOEAwl9fYUKZvDpPK_Hf3UGvhbbySqC2dfrJpqhyY6mantQHhuDjjA2GAznVk1zZjvbXZqQDi3WAN0E-eT62gCMkhzPwcAS6oNQTwHnksX37xlADjFpUthOX8UJzWOgF1dbHk1dmC3E_mDSbzTY=]

- 6-ethoxy-5-(trifluoroMethyl)pyridin-3-ylboronic acid [CAS: 849934-85-6] - Ivy Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoi4BCK6DGkv0Z2LhyadNgmm5DUWksPHawMWbQHJKbezngaBtL7vJtD27ZJ7Uu7PtB7h5Wf6goepiAm213JFP7-ThwuXDm6c_LCpEjuPuL9BKq7iLMKz1qkC91SknvWhf0eOSS]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5153]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5836]

- (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid - Chem-Space. [URL: https://chem-space.com/product/spe-512145]

- 6-ethoxy-5-(trifluoromethyl)pyridin-3-ylboronic?acid - Guidechem. [URL: https://www.guidechem.com/products/849934-85-6.html]

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00381]

- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/th/183878-6-ethoxy-5-trifluoromethyl-pyridin-3-yl-boronic-acid.html]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6651119/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. ivychem.com [ivychem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Elucidation of a Key Pharmaceutical Building Block

An In-depth Technical Guide to the ¹H and ¹⁹F NMR of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

This compound is a sophisticated heterocyclic compound that serves as a critical intermediate in contemporary medicinal chemistry. Its utility is most pronounced in the synthesis of kinase inhibitors for targeted cancer therapies and other bioactive molecules.[1][2] The molecule's unique substitution pattern—featuring an electron-donating ethoxy group, a potent electron-withdrawing trifluoromethyl group, and a versatile boronic acid handle for cross-coupling reactions—imparts desirable pharmacokinetic properties to drug candidates.[2]

Given its role in the synthesis of high-value pharmaceutical agents, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹⁹F NMR, stands as the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, grounded in the principles of molecular structure and magnetic resonance.

Part 1: Foundational NMR Principles for a Fluorinated Heterocycle

A robust interpretation of any NMR spectrum begins with a firm grasp of the underlying principles. For a molecule as electronically complex as this compound, understanding the nuances of both proton and fluorine NMR is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The key parameters are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3][4] Electron-withdrawing groups deshield protons, shifting their resonance to a higher ppm value (downfield), while electron-donating groups cause shielding and an upfield shift.[5][6]

-

Integration: The area under an NMR signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in different environments.

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of non-equivalent neighboring nuclei through the intervening chemical bonds.[7] It splits a single resonance into a multiplet (e.g., doublet, triplet, quartet), with the splitting pattern typically following the 'n+1 rule'. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about bond connectivity and stereochemistry.[8][9]

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis. Its key advantages include a 100% natural abundance, a high gyromagnetic ratio (resulting in sensitivity near that of ¹H), and an extremely wide chemical shift range of about 800 ppm.[10][11][12] This broad spectral dispersion makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic and dielectric environment.[11][13][14] For trifluoromethyl (CF₃) groups attached to aromatic systems, signals typically appear in the -50 to -70 ppm range relative to the standard CFCl₃.[12] Furthermore, the ¹⁹F nucleus couples with other nuclei, notably ¹H and ¹³C, providing additional structural information through heteronuclear coupling constants.[10][15]

The Nature of Boronic Acids in Solution

It is important to recognize that boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), especially in aprotic solvents or upon dehydration.[16] This equilibrium can affect the appearance of the NMR spectrum. The protons of the B(OH)₂ group are acidic and undergo rapid exchange with protic solvents like water or methanol. This often results in a broad, low-intensity signal that may not be observed, or which disappears upon addition of D₂O.[17] While ¹¹B NMR is the definitive tool for studying the boron center, ¹H and ¹⁹F NMR provide a comprehensive picture of the organic framework.[18][19]

Part 2: Predictive Spectral Analysis of this compound

Before entering the laboratory, a scientist can predict the NMR spectrum with considerable accuracy by analyzing the molecular structure. This predictive exercise is crucial for designing the experiment and for the final data interpretation.

Molecular Structure and Proton Environments

The structure contains several distinct sets of magnetically non-equivalent protons and a single environment for the fluorine atoms.

Caption: Molecular structure with key atoms numbered for NMR assignment.

Predicted ¹H NMR Spectrum

The electronic effects of the substituents strongly influence the chemical shifts of the pyridine ring protons. The trifluoromethyl group is a powerful deactivating group (electron-withdrawing), while the ethoxy group is an activating group (electron-donating). The boronic acid group is also electron-withdrawing.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-2 | ~8.8 - 9.2 | Doublet (d) or narrow multiplet | Located ortho to the ring nitrogen and meta to the strongly withdrawing CF₃ and B(OH)₂ groups. This proton is expected to be significantly deshielded and shifted far downfield.[20][21] Coupling to H-4 will cause splitting. |

| H-4 | ~8.2 - 8.6 | Doublet (d) or narrow multiplet | Located ortho to the withdrawing B(OH)₂ group and meta to the withdrawing CF₃ group. It will be deshielded, but likely less so than H-2. Coupling to H-2 will cause splitting. |

| -OCH₂- (Ethoxy CH₂) | ~4.4 - 4.8 | Quartet (q) | Adjacent to an electronegative oxygen atom, resulting in a downfield shift.[5][22] The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). |

| -CH₃ (Ethoxy CH₃) | ~1.3 - 1.6 | Triplet (t) | A typical alkyl proton environment. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3).[5][22] |

| -B(OH)₂ | Highly variable, broad | Singlet (s, broad) | Acidic protons that readily exchange. The signal is often broad and may not be observed, depending on solvent, concentration, and water content. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler but highly informative.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -CF₃ | -60 to -65 | Singlet (s) | The three fluorine atoms are chemically equivalent and will give rise to a single resonance. The chemical shift is characteristic of a CF₃ group on an electron-deficient pyridine ring.[12][23] In a proton-coupled spectrum, long-range coupling to H-4 (a ⁴J coupling) might be observed, potentially splitting the signal into a narrow doublet. |

Key J-Coupling Interactions

The through-bond couplings provide definitive evidence of the connectivity within the molecule.

Caption: Predicted J-coupling pathways in the molecule.

Part 3: A Self-Validating Experimental Protocol

Executing a successful NMR experiment requires meticulous attention to detail. This protocol is designed to be self-validating, ensuring that each step contributes to the acquisition of high-quality, reliable data.

Workflow Overview

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation (The Foundation of Quality)

-

Analyte Weighing: Accurately weigh approximately 10 mg of this compound directly into a clean, dry NMR tube. Causality: Precise weighing, while not essential for chemical shift, is critical if quantitative NMR (qNMR) is required for purity assessment.

-

Solvent Selection & Addition: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily solubilizes polar boronic acids and its residual proton peak does not obscure key regions. Crucially, its hydrogen-bond accepting nature slows the exchange of the B(OH)₂ protons, often allowing them to be observed.

-

Homogenization: Cap the tube and vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained. Validation Check: An undissolved sample will lead to poor magnetic field homogeneity (shimming) and inaccurate signal integration.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added for ¹H NMR. For ¹⁹F NMR, an external reference is often used, but a stable internal standard like trifluorotoluene can be added if co-solubility is confirmed.

-

-

Spectrometer Setup and Calibration (Ensuring Instrument Fidelity)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the DMSO-d₆. Causality: The lock system compensates for magnetic field drift over time, ensuring spectral stability.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. Validation Check: Successful shimming is validated by observing a sharp, symmetrical lineshape for the solvent or TMS peak. Poor shimming results in broad, distorted peaks.

-

Tuning and Matching: Tune and match the ¹H and ¹⁹F probe channels to the sample. Causality: This step ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing the signal-to-noise ratio.

-

-

Data Acquisition (Capturing the Data)

-

¹H Spectrum Acquisition:

-

Pulse Program: Use a standard 90° pulse-acquire sequence.

-

Spectral Width: Set to ~16 ppm to ensure all signals, including any broad acid protons, are captured.

-

Number of Scans: Acquire 16-32 scans. Causality: Signal averaging increases the signal-to-noise ratio by a factor of the square root of the number of scans.

-

Relaxation Delay (d1): Set to 5 seconds. Causality: A sufficiently long delay allows for near-complete relaxation of all protons between scans, which is essential for accurate integration.

-

-

¹⁹F Spectrum Acquisition (Proton-Decoupled):

-

Pulse Program: Use a standard pulse-acquire sequence with broadband proton decoupling. Causality: Decoupling collapses ¹H-¹⁹F coupling, simplifying the spectrum to a single peak and improving the signal-to-noise ratio.

-

Spectral Width: Set to ~250 ppm, centered around an expected value of -62 ppm. Causality: The wide range of ¹⁹F chemical shifts necessitates a large spectral width.[12]

-

Number of Scans: Acquire 64-128 scans.

-

-

¹⁹F Spectrum Acquisition (Proton-Coupled):

-

Repeat the ¹⁹F acquisition without proton decoupling to observe any ¹H-¹⁹F J-coupling.

-

-

-

Data Processing and Analysis (Extracting the Information)

-

Fourier Transform (FT): Apply FT to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically correct the phase to ensure all peaks are purely absorptive. Apply a baseline correction algorithm to produce a flat baseline. Validation Check: An accurately phased spectrum has all peaks pointing up with no distortion at the base. A flat baseline is essential for accurate integration.

-

Referencing: Reference the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Reference the ¹⁹F spectrum to an external or internal standard.

-

Peak Picking and Integration: Identify all peaks and integrate their areas. For the ¹H spectrum, normalize the integrals to a known number of protons (e.g., the 3H of the ethoxy methyl group). The remaining integrals should correspond to integer values for the other protons.

-

Conclusion: A Coherent Spectroscopic Signature

The ¹H and ¹⁹F NMR spectra of this compound provide a definitive and information-rich fingerprint of the molecule. The ¹H spectrum confirms the presence and connectivity of the aromatic, ethoxy, and boronic acid moieties through a unique combination of chemical shifts and coupling patterns. Concurrently, the ¹⁹F spectrum provides a highly sensitive and unambiguous signal confirming the integrity of the crucial trifluoromethyl group. Together, these one-dimensional NMR experiments constitute an efficient, robust, and indispensable tool for the structural verification and quality control of this important pharmaceutical intermediate, ensuring its suitability for downstream applications in drug discovery and development.

References

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.

- 17O NMR studies of boronic acids and their derivatives. RSC Publishing.

- ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.

- CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate.

- F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. ACS Publications.

- 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.

- New Frontiers and Developing Applications in 19F NMR. National Institutes of Health.

- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect.

- Fluorine NMR. University of Wisconsin-Madison.

- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

- 19F NMR...Just Like 1H NMR. Practical Fragments.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub.

- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Regensburg.

- 1H NMR Chemical Shift. Oregon State University.

- NMR Chemical Shift Values Table. Chemistry Steps.

- Chemical shifts. University of Regensburg.

- J-coupling. Wikipedia.

- (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. Sigma-Aldrich.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg.

- FLOURINE COUPLING CONSTANTS. University of Florida.

- (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. BLD Pharmatech.

- 6-ethoxy-5-(trifluoromethyl)pyridin-3-ylboronic?acid. Guidechem.

- This compound. MySkinRecipes.

- This compound. MySkinRecipes.

- (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (C007B-512145). Cenmed Enterprises.

- 19F Coupling Constants Table. Alfa Chemistry.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.

- NMR 5: Coupling Constants. YouTube.

- (6-ethoxypyridin-3-yl)boronic acid. HENAN SUNLAKE ENTERPRISE CORPORATION.

- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.

- 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Thieme.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. biophysics.org [biophysics.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. books.rsc.org [books.rsc.org]

- 20. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. dovepress.com [dovepress.com]

A Comprehensive Technical Guide to the Stability and Storage of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures through cross-coupling reactions. The trifluoromethyl and ethoxy groups on the pyridine scaffold impart unique electronic properties that are beneficial for potency and metabolic stability in drug candidates. However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability profile to ensure the integrity of starting materials and the reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the factors governing the stability of this reagent, recommended storage and handling protocols, and a detailed methodology for conducting stability assessments.

Chemical and Structural Context

This compound possesses a unique combination of structural features that influence its stability. The pyridine ring, being electron-deficient, along with the potent electron-withdrawing trifluoromethyl (-CF3) group, increases the Lewis acidity of the boron center. This heightened acidity can make the C-B bond more susceptible to certain degradation pathways. Conversely, the electron-donating ethoxy (-OEt) group may offer some electronic stabilization. Understanding this electronic interplay is crucial for predicting and mitigating potential degradation.

Critical Factors Influencing Stability

The stability of this compound is not absolute and is significantly influenced by environmental conditions. The primary degradation pathways for boronic acids, in general, are oxidation, protodeboronation, and trimerization to form boroxines.

Table 1: Key Factors Affecting the Stability of this compound

| Parameter | Effect on Stability | Mechanistic Rationale |

| Moisture/Humidity | High | Promotes hydrolysis of the C-B bond (protodeboronation) and can facilitate the formation of boroxine anhydrides. |

| Oxygen/Air | High | Can lead to oxidation of the boronic acid to the corresponding phenol, a common degradation pathway for arylboronic acids.[1][2] |

| Temperature | High | Accelerates the rates of all degradation reactions, including oxidation and protodeboronation. |

| Light | Moderate | UV radiation can potentially catalyze oxidative degradation pathways. |

| pH | High (Basic) or Low (Acidic) | Protodeboronation can be accelerated under both acidic and basic conditions.[3] |

Degradation Pathways

The principal degradation routes for this compound are illustrated below. The primary concerns are protodeboronation, which replaces the boronic acid group with a hydrogen atom, and oxidation to the corresponding pyridinol.

Caption: Potential degradation pathways.

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, adherence to strict storage and handling protocols is paramount.

Long-Term Storage

For long-term storage, the following conditions are recommended:

-

Temperature: Store at -20°C to minimize thermal degradation.[4] Some suppliers may also recommend 2-8°C for shorter-term storage.[5]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[6]

-

Container: Use a tightly sealed, opaque container to protect from moisture and light.

-

Environment: Keep in a dry, well-ventilated area away from strong oxidizing agents.[7][8][9]

Handling

When handling the reagent:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][9]

-

Minimize exposure to atmospheric moisture and air. If possible, handle under an inert atmosphere.

-

Avoid creating dust.[6]

-

Wash hands thoroughly after handling.[7]

Experimental Protocol: Stability Assessment

A rigorous stability study is essential to determine the shelf-life and optimal storage conditions for a given batch of this compound. The following protocol outlines a comprehensive approach.

Objective

To evaluate the stability of this compound under various storage conditions over a defined period.

Materials and Methods

-

This compound (high purity)

-

HPLC-grade solvents: Acetonitrile, water, methanol

-

Buffers: As required for HPLC mobile phase

-

Analytical HPLC system with UV detector

-

Environmental chambers set to desired temperature and humidity conditions

-

Inert gas (Argon or Nitrogen)

-

Appropriate vials for sample storage

Experimental Workflow

Caption: Workflow for the stability assessment.

Step-by-Step Procedure

-

Initial Analysis (T=0):

-

Dissolve a known amount of the boronic acid in a suitable solvent (e.g., acetonitrile).

-

Analyze the initial purity by a validated HPLC method. This will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the boronic acid into separate vials for each time point and condition to avoid repeated opening of the same sample.

-

Place the vials in environmental chambers under the conditions outlined in the workflow diagram.

-

-

Time-Point Analysis:

-

At each designated time point, retrieve the appropriate vials from each storage condition.

-

Allow the samples to equilibrate to room temperature before opening.

-

Prepare samples for HPLC analysis as in the initial step.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system. A reverse-phase C18 column is often suitable for separating boronic acids from their degradation products.[10][11]

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water (with a possible acid modifier like formic acid, though its effect on hydrolysis should be monitored).[11]

-

Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential impurities have significant absorbance.

-

-

Data Interpretation:

-

Calculate the purity of the boronic acid at each time point by comparing the peak area of the parent compound to the total peak area of all components.

-

Identify and quantify any significant degradation products by comparing their retention times to known standards, if available.

-

Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in research and development. By understanding the inherent chemical liabilities of the boronic acid functional group, particularly its sensitivity to moisture and oxygen, appropriate control measures can be implemented. Strict adherence to the recommended storage and handling protocols outlined in this guide will ensure the long-term integrity and performance of this valuable synthetic building block. For applications requiring stringent quality control, a comprehensive stability study, as detailed herein, is strongly advised to establish a reliable shelf-life under defined storage conditions.

References

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.).

- 4-Trifluoromethylphenylboronic acid - AK Scientific, Inc. (n.d.).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(5), 1063-1067.

- Safety Data Sheet - CymitQuimica. (2024).

- Safety Data Sheet - Angene Chemical. (2021).

- (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2009).

- (6-(Trifluoromethyl)pyridin-3-yl)boronic acid - Sigma-Aldrich. (n.d.).

Sources

- 1. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 868662-36-6 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. aksci.com [aksci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid: Synthesis, Commercial Availability, and Applications in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique trifluoromethylpyridine core, functionalized with an ethoxy group and a reactive boronic acid moiety, makes it an invaluable reagent for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

This guide provides a comprehensive overview of the technical data, commercial availability, synthesis, and applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for cancer therapy. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates, while the ethoxy group can improve lipophilicity and pharmacokinetic properties. The boronic acid functional group is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient construction of biaryl structures common in bioactive molecules.[1]

| Property | Value |

| CAS Number | 849934-85-6[2][3][4] |

| Molecular Formula | C₈H₉BF₃NO₃ |

| Molecular Weight | 234.97 g/mol |

| Typical Purity | ≥95% |

| Physical Form | Solid |

| Storage Conditions | 2-8°C, dry, inert atmosphere |

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. Purity levels are typically high, making it suitable for sensitive synthetic applications in research and development. The following table provides a comparative overview of selected suppliers.

| Supplier | Purity | Available Quantities |

| Ivy Fine Chemicals | Not specified | 250mg, 1g, Bulk |

| MySkinRecipes | 95% | 250mg, 1g |

| Guidechem (Alchemist) | 97% | 10g |

| Combi-Blocks | Not specified | Inquire |

| CymitQuimica | Not specified | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of the Core Moiety

For researchers interested in the de novo synthesis of this compound, a common and effective strategy involves a two-step process starting from a suitable pyridine precursor. This process typically includes the synthesis of a brominated intermediate followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine

The synthesis of the key brominated intermediate can be achieved through methods analogous to the bromination of similar pyridine systems. A general procedure involves the electrophilic bromination of 2-ethoxy-3-(trifluoromethyl)pyridine.

Experimental Protocol: Bromination of 2-alkoxy-3-(trifluoromethyl)pyridine

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.

-

To a solution of 2-ethoxy-3-(trifluoromethyl)pyridine in a suitable solvent such as trifluoroacetic acid, add a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Remove the solvent under reduced pressure.

-

Work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

The final boronic acid is typically prepared from the brominated intermediate via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol: Borylation of 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine

-

Dissolve 5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of an organolithium reagent, such as n-butyllithium, to the reaction mixture. Maintain the temperature at -78 °C during the addition.

-

Stir the mixture at -78 °C for a period to allow for complete lithium-halogen exchange.

-

Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or silica gel chromatography to yield the final product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is in the construction of biaryl and heteroaryl scaffolds for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While a specific, named drug synthesized from this exact boronic acid is not prominently featured in publicly available literature, numerous patents describe the synthesis of kinase inhibitors using structurally analogous building blocks. For instance, patent WO2011147782A1 details the synthesis of a series of substituted pyridinyl- and pyrimidinyl- pyrrolopyrimidine derivatives as inhibitors of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in a wide range of human cancers.

The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction between a halogenated heterocyclic core and a substituted aryl or heteroaryl boronic acid, such as this compound.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organohalide or triflate. It is a robust and versatile method for forming carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation for the coupling of a pyridinyl boronic acid with an aryl halide and should be optimized for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Under an inert atmosphere (argon or nitrogen), add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a high-value reagent for medicinal chemists and drug discovery scientists. Its commercial availability and well-defined reactivity in Suzuki-Miyaura cross-coupling reactions make it a powerful tool for the synthesis of novel kinase inhibitors and other complex, biologically active molecules. The strategic incorporation of the ethoxy and trifluoromethyl groups provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, accelerating the drug discovery process. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its potential in their synthetic endeavors.

References

- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007, 46(30), 5705-5709.

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem, 2025.

- MySkinRecipes. This compound. MySkinRecipes.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

- Hocek, M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001, 2001(6), 849-854.

- Combi-Blocks. Safety Data Sheet for this compound. Combi-Blocks.

- Google Patents.

- Guidechem. 6-ethoxy-5-(trifluoromethyl)pyridin-3-ylboronic?acid. Guidechem.

- Ivy Fine Chemicals. 6-ethoxy-5-(trifluoroMethyl)pyridin-3-ylboronic acid [CAS: 849934-85-6]. Ivy Fine Chemicals.

- Rosse, G. Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 2021, 65(2), 1047-1131.

- Google Patents. Pyrrolopyrimidine compounds as cdk inhibitors. EP2331547B1.

- Axten, J. M., et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 2012, 55(16), 7193-207.

- Frontier Specialty Chemicals. Boronic Acids | High Purity, Global Shipping. Frontier Specialty Chemicals.

- Lead Sciences. (6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid. Lead Sciences.

Sources

A Technical Guide to the Strategic Application of Trifluoromethylated Pyridine Boronic Acids in Modern Drug Discovery

Abstract